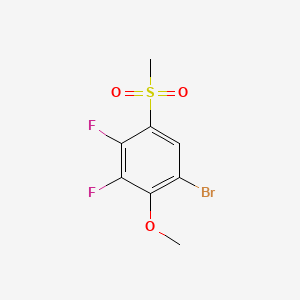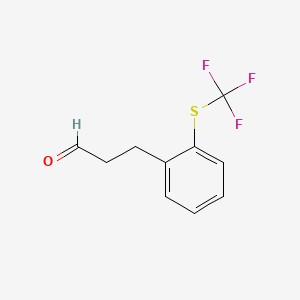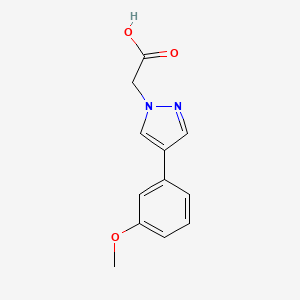
2-(4-(3-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(3-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a methoxyphenyl group attached to a pyrazole ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(3-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid typically involves the reaction of 3-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the acetic acid moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for efficiency and cost-effectiveness, with considerations for the scalability of the reaction, waste management, and safety protocols.
化学反応の分析
Types of Reactions: 2-(4-(3-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-(4-(3-Hydroxyphenyl)-1H-pyrazol-1-yl)acetic acid.
科学的研究の応用
2-(4-(3-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-(3-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets in the body. The methoxyphenyl group may interact with enzymes or receptors, modulating their activity. The pyrazole ring can also play a role in binding to specific sites, influencing biochemical pathways. The exact pathways and targets are subjects of ongoing research.
類似化合物との比較
- 2-(4-Hydroxyphenyl)-1H-pyrazol-1-yl)acetic acid
- 2-(4-Methoxyphenyl)-1H-pyrazol-1-yl)propionic acid
Comparison: Compared to similar compounds, 2-(4-(3-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid is unique due to the presence of the methoxy group on the phenyl ring
特性
分子式 |
C12H12N2O3 |
|---|---|
分子量 |
232.23 g/mol |
IUPAC名 |
2-[4-(3-methoxyphenyl)pyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C12H12N2O3/c1-17-11-4-2-3-9(5-11)10-6-13-14(7-10)8-12(15)16/h2-7H,8H2,1H3,(H,15,16) |
InChIキー |
LCEHXZPIIKEMDG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=CN(N=C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


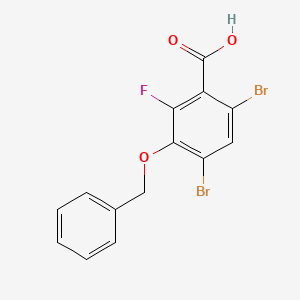
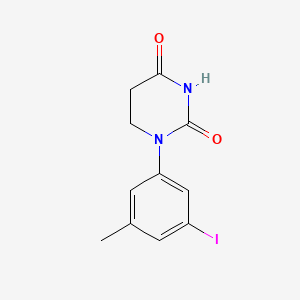
![Methanamine,N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thienyl)propylidene]-](/img/structure/B14771524.png)
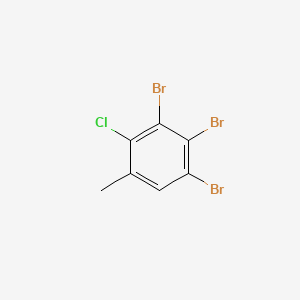
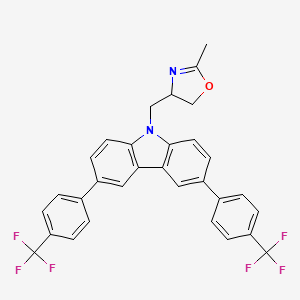
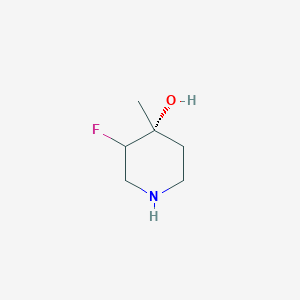
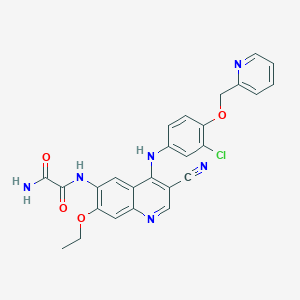
![N-[(1S,2R,3E,5E,7S,9E,11E,13S,15R,19S)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide](/img/structure/B14771559.png)
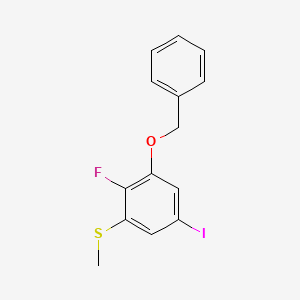

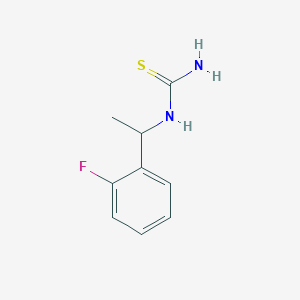
![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14771574.png)
